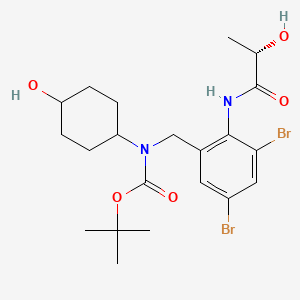
Ambroxol (L)-Lactamide tert-Butyl Carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ambroxol (L)-Lactamide tert-Butyl Carbamate is a compound that combines the properties of Ambroxol, a mucolytic agent, with the protective features of tert-Butyl Carbamate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ambroxol (L)-Lactamide tert-Butyl Carbamate typically involves the protection of amino groups using tert-Butyl Carbamate. The process often includes the reaction of Ambroxol with di-tert-butyl dicarbonate in the presence of a base such as cesium carbonate . This reaction can be carried out under mild conditions, ensuring high yields and minimal side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ambroxol (L)-Lactamide tert-Butyl Carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Ambroxol (L)-Lactamide tert-Butyl Carbamate has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its mucolytic properties and potential therapeutic applications in respiratory diseases.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Ambroxol (L)-Lactamide tert-Butyl Carbamate involves the release of Ambroxol upon deprotection of the carbamate group. Ambroxol acts as a mucolytic agent by breaking down mucus in the respiratory tract, facilitating its clearance. The molecular targets include mucin proteins and pathways involved in mucus production and secretion .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl Carbamate: Used as a protecting group in organic synthesis.
N-Boc-Hydroxylamine: Similar in structure and used in various synthetic applications.
Carbamic Acid tert-Butyl Ester: Another protecting group with similar properties.
Uniqueness
Ambroxol (L)-Lactamide tert-Butyl Carbamate is unique due to its combination of mucolytic properties with the protective features of tert-Butyl Carbamate. This dual functionality makes it valuable in both medicinal and synthetic chemistry applications.
Propiedades
Fórmula molecular |
C21H30Br2N2O5 |
|---|---|
Peso molecular |
550.3 g/mol |
Nombre IUPAC |
tert-butyl N-[[3,5-dibromo-2-[[(2S)-2-hydroxypropanoyl]amino]phenyl]methyl]-N-(4-hydroxycyclohexyl)carbamate |
InChI |
InChI=1S/C21H30Br2N2O5/c1-12(26)19(28)24-18-13(9-14(22)10-17(18)23)11-25(20(29)30-21(2,3)4)15-5-7-16(27)8-6-15/h9-10,12,15-16,26-27H,5-8,11H2,1-4H3,(H,24,28)/t12-,15?,16?/m0/s1 |
Clave InChI |
KCXUSZAXHJPGBX-JQRITLKVSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)O)C(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)O)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


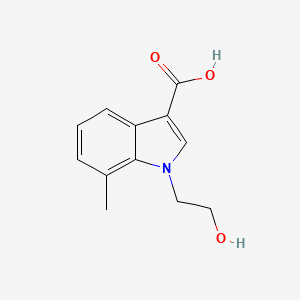
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
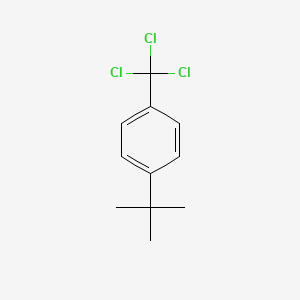
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)
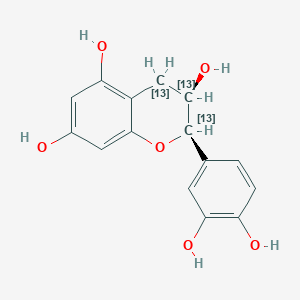
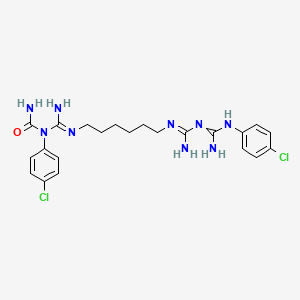

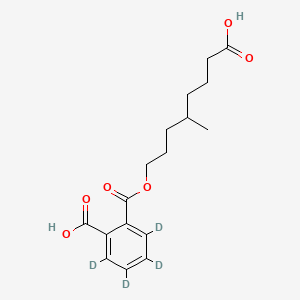
![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)

![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
